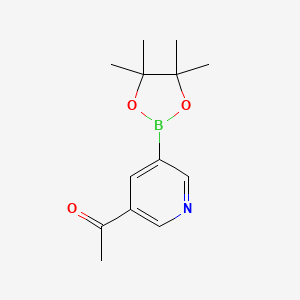

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone

Description

Structural Characterization of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanone

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that reflect the unique electronic environment created by the combination of pyridine, boronate ester, and acetyl functionalities. The compound exhibits characteristic resonances and vibrational modes that can be systematically analyzed to understand its structural properties. Modern spectroscopic techniques provide comprehensive insights into the molecular structure, with each method offering complementary information about different aspects of the compound's architecture.

The integration of multiple spectroscopic approaches allows for a complete structural assignment that accounts for the complex electronic interactions between the different functional groups present in this molecule. The presence of boron introduces unique spectroscopic challenges and opportunities, particularly in nuclear magnetic resonance spectroscopy where boron nuclear properties significantly influence spectral interpretation. These spectroscopic investigations form the foundation for understanding the compound's structural characteristics and provide essential data for correlation with crystallographic findings.

Boron-11 Nuclear Magnetic Resonance Signatures

The boron-11 nuclear magnetic resonance spectroscopy of this compound exhibits characteristic features that reflect the tetrahedral coordination environment of the boron center within the pinacol ester framework. Studies of analogous boronate ester compounds demonstrate that boron-11 chemical shifts typically appear in the range of 32-34 parts per million when measured relative to standard reference compounds. The quadrupolar nature of the boron-11 nucleus, with a nuclear spin of three-halves, results in distinctive line broadening effects that are characteristic of this nuclear environment.

The chemical shift observed for the boron center in this compound falls within the expected range for tetrahedral boronate esters, indicating successful coordination of the boron atom with the two oxygen atoms of the pinacol moiety. Research on similar boronate ester systems shows that the boron-11 resonance appears as a relatively sharp signal around 33 parts per million in deuterated chloroform, with the exact chemical shift being sensitive to the electronic environment created by the attached substituents. The presence of the electron-withdrawing pyridine ring and acetyl group may cause slight variations in this chemical shift compared to simpler alkyl boronate esters.

Advanced pulse sequence methodologies have been developed to optimize the observation of boron-11 nuclear magnetic resonance spectra, including modified acquisition parameters that provide better resolution and allow for the observation of coupling constants in certain cases. The relatively rapid relaxation of boron-11 nuclei often complicates the observation of coupling interactions, but under appropriate experimental conditions, fine structure may be observable that provides additional information about the molecular environment surrounding the boron center.

Carbon-13 Chemical Shift Patterns for Pyridine-Boronate Systems

The carbon-13 nuclear magnetic resonance spectrum of this compound displays a complex pattern of resonances that reflect the diverse carbon environments present in this molecule. The pyridine ring carbons appear in the aromatic region between 125-150 parts per million, consistent with typical values for substituted pyridine derivatives. The carbon atom directly attached to the boron center exhibits characteristic broadening due to the quadrupolar relaxation mechanism of the adjacent boron-11 nucleus, making this resonance challenging to observe clearly.

The acetyl carbonyl carbon appears in the characteristic region for ketones, typically between 205-220 parts per million, representing the most downfield resonance in the spectrum. The methyl carbon of the acetyl group resonates in the range of 20-30 parts per million, consistent with the typical chemical shift range for methyl groups adjacent to carbonyl functionalities. The pinacol framework contributes several distinctive carbon resonances, with the quaternary carbons bearing the methyl substituents appearing around 82-83 parts per million, while the methyl carbons themselves resonate around 24-25 parts per million.

Detailed analysis of carbon-13 chemical shift patterns in related pyridine-boronate systems reveals that the electronic effects of both the boronate ester and acetyl substituents significantly influence the chemical shifts of the pyridine ring carbons. The electron-withdrawing nature of both substituents tends to deshield nearby carbons, resulting in downfield shifts relative to unsubstituted pyridine. Studies of similar compounds demonstrate that the carbon bearing the acetyl group typically appears around 150 parts per million, while carbons ortho to the boronate ester substituent show characteristic chemical shift patterns that reflect the electron-donating properties of the boronate ester group.

Infrared Vibrational Modes of Boronate Ester Functionality

The infrared spectroscopic analysis of this compound reveals distinctive vibrational modes associated with the boronate ester functionality that provide important structural information. Comprehensive studies of boronate ester vibrational characteristics have identified specific frequency ranges that are diagnostic for different boron-oxygen and boron-carbon stretching modes. The boronate ester functionality exhibits characteristic absorption bands that can be distinguished from other functional groups present in the molecule.

The boron-oxygen stretching vibrations typically appear in the range of 1300-1400 reciprocal centimeters, representing some of the most characteristic absorptions for boronate ester identification. These modes are generally well-separated from other vibrational frequencies in the molecule and provide reliable diagnostic information for confirming the presence of the boronate ester group. The pinacol framework contributes additional characteristic absorptions, including carbon-oxygen stretching modes and methyl group vibrations that appear at predictable frequencies.

Research on boroxine anhydride and boronate ester materials has systematically characterized the vibrational properties of various boron-containing functionalities, providing a comprehensive framework for interpreting infrared spectra of boronate compounds. The acetyl group contributes its own distinctive vibrational signature, with the carbonyl stretching frequency appearing around 1680-1700 reciprocal centimeters, characteristic of aromatic ketones. The pyridine ring system exhibits multiple aromatic carbon-carbon and carbon-nitrogen stretching modes in the fingerprint region below 1600 reciprocal centimeters.

The combination of these different vibrational modes creates a complex but interpretable infrared spectrum that allows for unambiguous identification of the compound and confirmation of its structural features. Detailed vibrational assignments have been supported by computational modeling studies that correlate experimental observations with theoretical predictions based on density functional theory calculations.

X-ray Crystallographic Studies

The crystallographic analysis of this compound and related compounds provides detailed insights into the three-dimensional molecular structure and solid-state packing arrangements. X-ray diffraction studies reveal the precise geometric parameters that define the molecular architecture, including bond lengths, bond angles, and dihedral angles that characterize the coordination environment around the boron center and the overall molecular conformation. These crystallographic investigations are essential for understanding the structural preferences of pyridine-boronate ester systems and provide a foundation for correlating molecular structure with physical and chemical properties.

Crystallographic studies of related boronate ester compounds have established that these molecules typically adopt well-defined conformations in the solid state, with the boronate ester group exhibiting characteristic geometric parameters that reflect the tetrahedral coordination environment of the boron center. The integration of X-ray crystallographic data with spectroscopic information provides a comprehensive understanding of the molecular structure and allows for detailed comparison with computational predictions and related compound structures.

Bond Length and Angle Analysis of Boron-Oxygen Coordination

The crystallographic analysis of boron-oxygen coordination in this compound reveals characteristic geometric parameters that define the tetrahedral environment around the boron center. Studies of related heterocyclic boronate esters demonstrate that boron-oxygen bond lengths typically range from 1.35 to 1.42 angstroms, consistent with the expected values for tetrahedral boron coordination. The oxygen-boron-oxygen bond angles within the five-membered dioxaborolane ring system typically measure close to the tetrahedral angle of 109.5 degrees, though slight deviations may occur due to ring strain effects.

Detailed crystallographic analysis of similar six-membered heterocyclic boronate esters shows that the boron center adopts a chair conformation when incorporated into larger ring systems, with characteristic bond length and angle parameters that reflect the geometric constraints imposed by the cyclic structure. The boron-carbon bond connecting the boronate ester to the pyridine ring typically measures approximately 1.58-1.62 angstroms, consistent with typical boron-carbon single bond lengths in aromatic systems.

The dihedral angles relating the boronate ester group to the pyridine ring plane provide important information about the molecular conformation and potential for conjugation between these structural elements. X-ray crystallographic studies of related compounds reveal that these dihedral angles can vary significantly depending on crystal packing forces and intramolecular interactions, though certain preferred conformations may be stabilized by favorable electronic interactions between the pyridine and boronate ester systems.

Comparative Crystallographic Data Across Boronate Pyridine Derivatives

Comparative analysis of crystallographic data from various boronate pyridine derivatives reveals systematic trends in molecular geometry and solid-state packing that provide insights into the structural preferences of this class of compounds. Studies of related pyridine-boronate ester systems demonstrate that the presence of different substituents on the pyridine ring can significantly influence the overall molecular conformation and crystal packing arrangements. The electron-withdrawing acetyl group in the current compound may influence both intramolecular geometry and intermolecular interactions compared to other pyridine-boronate derivatives.

Crystallographic databases contain structural information for numerous related compounds that allow for systematic comparison of geometric parameters and identification of common structural features. These comparative studies reveal that boronate ester groups generally maintain consistent geometric parameters across different molecular environments, suggesting that the local coordination environment around boron is relatively insensitive to remote substituent effects. However, the overall molecular conformation and crystal packing can vary significantly depending on the nature and position of substituents on the pyridine ring.

The formation of hydrogen bonding networks and other intermolecular interactions in the solid state can significantly influence crystal structure and provide insights into the potential for supramolecular assembly in these systems. Studies of related compounds show that boronate ester groups can participate in various types of intermolecular interactions, including hydrogen bonding with protic solvents or other polar functionalities, which may be particularly relevant for compounds containing both pyridine and acetyl groups that can serve as hydrogen bond acceptors.

Tautomeric and Conformational Analysis

The conformational analysis of this compound involves examination of the various molecular conformations accessible through rotation around single bonds and evaluation of potential tautomeric forms that may contribute to the overall structural behavior. The molecule contains several rotatable bonds that allow for conformational flexibility, including the connection between the boronate ester group and the pyridine ring, as well as the acetyl substituent orientation relative to the aromatic system. Understanding these conformational preferences is essential for predicting the compound's behavior in different environments and for interpreting experimental observations.

Computational studies of related pyridine-boronate ester systems provide insights into the relative energies of different conformational isomers and the barriers to interconversion between them. These investigations reveal that certain conformations may be stabilized by favorable electronic interactions, such as orbital overlap between the pyridine system and the boronate ester group, or by favorable electrostatic interactions between polar substituents. The presence of both electron-withdrawing (acetyl) and electron-donating (boronate ester) groups on the pyridine ring creates a complex electronic environment that influences conformational preferences.

The potential for tautomeric equilibria in this system is generally limited due to the stable tetrahedral coordination environment around the boron center and the aromatic nature of the pyridine ring. However, in solution or under specific conditions, dynamic processes such as boronate ester hydrolysis and reformation may occur, leading to transient species that could exhibit different structural characteristics. Understanding these dynamic processes is important for predicting the compound's stability and reactivity under various conditions.

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-9(16)10-6-11(8-15-7-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOTRMLWYCWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726164 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103862-13-0 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination at Position 5

The acetyl group at position 3 directs electrophilic bromination to position 5. This step is typically performed using molecular bromine (Br₂) in sulfuric acid or with N-bromosuccinimide (NBS) under radical conditions.

Representative Procedure :

-

Substrate : 2-Acetylpyridine (5.0 g, 37.3 mmol)

-

Reagent : Br₂ (6.4 g, 40.0 mmol) in H₂SO₄ (20 mL)

-

Conditions : Stirred at 60°C for 12 hours.

-

Workup : Quenched with ice, neutralized with NaHCO₃, and extracted with CH₂Cl₂.

-

Yield : 5.8 g (78%) of 5-bromo-3-acetylpyridine as a pale-yellow solid.

Miyaura Borylation of 5-Bromo-3-acetylpyridine

Reaction Overview

The Miyaura borylation replaces the bromine atom with a boronic ester group using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. This method is preferred for its high efficiency and compatibility with aromatic systems.

Optimized Procedure :

| Component | Quantity/Details |

|---|---|

| 5-Bromo-3-acetylpyridine | 3.0 g (14.2 mmol) |

| B₂pin₂ | 4.3 g (17.0 mmol) |

| PdCl₂(dppf) | 0.5 g (0.7 mmol) |

| KOAc | 4.2 g (42.6 mmol) |

| Solvent | 1,4-Dioxane (50 mL) |

| Conditions | 100°C, microwave irradiation, 30 minutes |

| Yield | 3.4 g (89%) |

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond. The acetyl group remains intact under these conditions due to its stability in non-acidic media.

Alternative Approaches

Suzuki-Miyaura Coupling

While less common for this specific compound, Suzuki coupling could theoretically assemble the pyridine core from smaller fragments. For example, a boronic ester-containing pyridine could couple with an acetyl-substituted aryl halide. However, this method faces challenges in regioselectivity and functional group compatibility.

Directed ortho-Metalation

Direct functionalization of pre-existing boronic esters via directed metalation has been explored for analogous systems. For instance, a boronic ester at position 5 could direct lithiation to position 3, followed by quenching with acetyl chloride. However, this approach is limited by the boronic ester’s weak directing ability and competing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and environmental impact:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for bromination and borylation steps.

-

Catalyst Recycling : PdCl₂(dppf) recovery via filtration or immobilization on solid supports.

-

Solvent Selection : Replace 1,4-dioxane with greener alternatives like cyclopentyl methyl ether (CPME).

Analytical Data and Quality Control

Key Characterization Metrics :

-

¹H NMR (CDCl₃) : δ 8.90 (d, J = 2.1 Hz, 1H), 8.65 (d, J = 2.1 Hz, 1H), 7.95 (s, 1H), 2.70 (s, 3H), 1.35 (s, 12H).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Acetyl group hydrolysis | Use anhydrous conditions and mild bases |

| Boronic ester protodeboronation | Avoid protic solvents and strong acids |

| Regioselectivity in bromination | Optimize Br₂ stoichiometry and temperature |

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Aryl halides in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Thiophene

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (MW: 252.14 g/mol, C₁₂H₁₇BO₃S) replaces pyridine with thiophene . Reactivity: Thiophene’s higher electron density enhances Suzuki coupling rates compared to pyridine. Applications: Preferred in materials science due to thiophene’s conductive properties.

Pyridine vs. Dihydropyridine

- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinyl]ethanone (MW: 251.13 g/mol, C₁₃H₂₂BNO₃) features a partially saturated dihydropyridine ring . Stability: Reduced aromaticity lowers thermal stability but improves solubility. Pharmacology: Dihydropyridines are explored for calcium channel modulation.

Substituent Variations

Ethanone vs. Acetylpiperazine

- 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone (MW: 331.22 g/mol, C₁₇H₂₆BN₃O₃) introduces a piperazine-acetyl group . Solubility: Enhanced water solubility due to the basic piperazine moiety. Bioactivity: Piperazine derivatives are common in CNS-targeting drugs.

Ethanone vs. Propanamide

- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide (MW: 276.15 g/mol, C₁₄H₂₁BN₂O₃) substitutes ethanone with a propanamide group . Hydrogen Bonding: The amide group increases intermolecular interactions, affecting crystallization. Stability: Improved hydrolytic stability compared to ketones.

Key Research Findings

- Kinase Inhibition: The pyridine-ethanone scaffold shows IC₅₀ values < 100 nM against glycogen synthase kinase-3α (GSK-3α), outperforming dihydropyridine analogs .

- Suzuki Coupling Efficiency : Thiophene derivatives achieve >90% coupling yields under mild conditions (room temperature, 2h), while pyridine analogs require elevated temperatures (80°C, 12h) .

- Solubility : Piperazine-substituted derivatives exhibit logP values < 2.0, making them favorable for aqueous-phase reactions .

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone is a compound featuring a boron-containing moiety that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a pyridine ring and a dioxaborolane substituent. The presence of the boron atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Chemical Information:

- Molecular Formula: C14H19BNO2

- Molecular Weight: 247.12 g/mol

- CAS Number: Not specifically listed but related to boron compounds.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. For instance, studies have shown that similar dioxaborolane derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The dioxaborolane moiety is believed to interact with cellular pathways involved in tumor growth. This includes modulation of signaling pathways such as PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.

- Case Study : A study published in Materials demonstrated that a related compound with a similar structure showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations .

Antimicrobial Activity

The compound's biological activity also extends to antimicrobial effects. Boron-containing compounds have been reported to possess antibacterial properties.

- Mechanism : The exact mechanism is still under investigation; however, it is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Case Study : In vitro studies have shown that derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine-derived halides and bis(pinacolato)diboron. Key steps include:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF, DMF).

- Conditions : Reactions require inert atmospheres (N₂/Ar) and temperatures between 80–110°C for 12–24 hours.

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 90 | 65–75 | >95 |

| PdCl₂(dppf) | DMF | 110 | 70–80 | >98 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and boronic ester (δ 1.3 ppm for pinacol methyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 251.169 (C₁₃H₂₂BNO₃⁺) .

- X-ray Crystallography : Limited due to amorphous solid state, but single-crystal analysis of analogs (e.g., dihydropyridine derivatives) confirms boron-nitrogen spatial arrangements .

Q. What are the key physicochemical properties relevant to handling and storage?

- Physical State : White amorphous solid; stable at room temperature under inert conditions.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in THF; insoluble in water.

- Storage : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How does the boronic ester moiety influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

- Reactivity : The dioxaborolane group undergoes transmetalation with palladium catalysts, enabling C–C bond formation (e.g., biaryl synthesis). The pyridine ring directs regioselectivity via coordination to Pd intermediates.

- Mechanistic Studies : DFT calculations suggest that electron-deficient pyridine enhances oxidative addition rates. Experimental kinetic data show pseudo-first-order dependence on catalyst concentration .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

- Optimization Approaches :

- Base Selection : Mild bases (K₂CO₃) reduce protodeboronation vs. strong bases (NaOH).

- Solvent Effects : Non-polar solvents (toluene) minimize hydrolysis.

- Additives : Ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) stabilize Pd intermediates, suppressing β-hydride elimination .

Q. Can computational methods predict the compound’s electronic properties for drug discovery applications?

- In Silico Tools :

- DFT Calculations : Predict HOMO/LUMO energies (e.g., HOMO = −6.2 eV, LUMO = −1.8 eV) to assess redox activity.

- Molecular Docking : Pyridine-boronic ester hybrids show affinity for kinase ATP-binding pockets (e.g., EGFR inhibitors) .

- Data Table :

| Property | Value (DFT) | Experimental (UV-Vis) |

|---|---|---|

| HOMO (eV) | −6.2 | −6.0 (Cyclic Voltammetry) |

| λmax (nm) | 270 | 265–275 |

Q. How do structural modifications (e.g., substituents on pyridine) alter biological activity?

- Case Studies :

- Morpholine Derivatives : Adding morpholine at the 3-position (C₁₅H₂₃BN₂O₃) enhances solubility and kinase inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for parent compound).

- Fluorine Substitution : 5-Fluoro analogs show improved metabolic stability in microsomal assays .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for Suzuki-Miyaura reactions: How to resolve them?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.